4-({4-[(4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}methyl)benzonitrile
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Description
4-({4-[(4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}methyl)benzonitrile is a useful research compound. Its molecular formula is C20H24N4O and its molecular weight is 336.439. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
The compound 4-({4-[(4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}methyl)benzonitrile and its derivatives have been synthesized and analyzed for their structural properties. For example, Ju Xiu-lia (2015) reported the synthesis of an important intermediate of diarylpyrimidine HIV-1 reverse transcriptase inhibitors, showcasing the compound's relevance in the development of antiviral medications. The structure of this compound was confirmed through various spectroscopic methods, including proton nuclear magnetic resonance (NMR) and carbon-13 NMR, indicating the absence of impurities other than the characteristic absorption peaks of the compound (Ju Xiu-lia, 2015).
Crystallography and Conformational Studies
Crystallographic studies provide insights into the molecular geometry and intermolecular interactions of related compounds. Dan-hua Wang and Yuan-jiang Pan (2006) described the crystalline structure of risperidone chloride 2.5-hydrate, highlighting the conformational aspects of its piperidine and tetrahydro pyridine rings. Such studies are essential for understanding the compound's behavior in solid form and its potential interactions in biological systems (Wang & Pan, 2006).
Antitumor and Antimicrobial Activities
Compounds with a similar structural framework have been evaluated for their antitumor and antimicrobial activities. B. Insuasty et al. (2013) synthesized compounds through microwave-assisted synthesis, demonstrating significant activity against cancer cell lines in vitro. This suggests the potential utility of these compounds in cancer therapy and highlights the importance of structural modifications to enhance biological activity (Insuasty et al., 2013).
Synthesis of Novel Derivatives with Biological Activity
Further modifications of this chemical structure have led to the synthesis of novel derivatives with enhanced biological properties. For instance, the creation of dihydropyrimidinone derivatives containing piperazine/morpholine moiety by M. A. Bhat et al. (2018) through a one-pot synthesis method. These derivatives exhibit good yields and the method provides a simple and efficient way to synthesize compounds with potential biological activity (Bhat et al., 2018).
Properties
IUPAC Name |
4-[[4-[(4,5-dimethyl-6-oxopyrimidin-1-yl)methyl]piperidin-1-yl]methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O/c1-15-16(2)22-14-24(20(15)25)13-19-7-9-23(10-8-19)12-18-5-3-17(11-21)4-6-18/h3-6,14,19H,7-10,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFVLTRMUOUMSLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC2CCN(CC2)CC3=CC=C(C=C3)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.